molecular formula C12H14N2O2S B13700496 1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL

Cat. No.: B13700496
M. Wt: 250.32 g/mol
InChI Key: JPFPZJNDQVKMAX-UHFFFAOYSA-N
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Description

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL is a chemical compound that features a thiazole ring, an aminothiazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL typically involves the reaction of 2-aminothiazole with appropriate phenyl derivatives under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7(15)8-4-3-5-9(11(8)16-2)10-6-17-12(13)14-10/h3-7,15H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPZJNDQVKMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1OC)C2=CSC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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